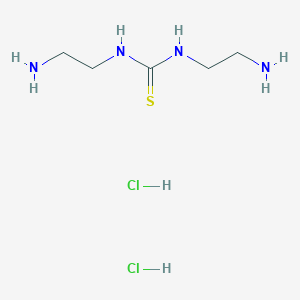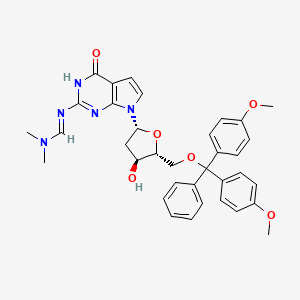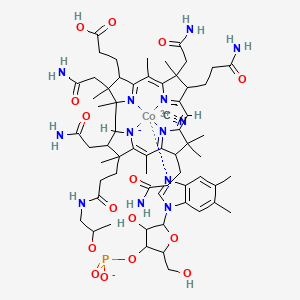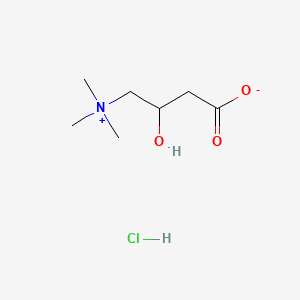
1,3-Bis(2-aminoethyl)thiourea dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Riociguat is a novel therapeutic agent that targets the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate pathway. It is designed to treat pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) by directly stimulating soluble guanylate cyclase (sGC), thereby enhancing the sensitivity of sGC to endogenous nitric oxide (NO) (Hoeper et al., 2021).
Synthesis Analysis
The synthesis of Riociguat involves multiple steps, starting from the preparation of initial compounds such as 2-fluorobenzylhydrazine and the sodium salt of ethyl cyanopyruvate, leading to the final compound through a series of functional group transformations and cyclization reactions (Song, 2011).
Molecular Structure Analysis
Riociguat's molecular structure features include strong π-π interactions and a unique dimeric R22(14) motif. The crystal structures of Riociguat and its solvates reveal distinct packing patterns, with solvates adopting channel-like patterns and the base form adopting sheet-like patterns, demonstrating the compound's solid-state complexity (Zhou et al., 2017).
Chemical Reactions and Properties
Riociguat's chemical properties, including its reactivity under various conditions, have been extensively studied. Stress degradation studies under different conditions (e.g., hydrolytic, oxidative) have identified specific degradation products, elucidating its stability profile and the pathways through which it degrades (Pandya & Rajput, 2019).
Physical Properties Analysis
The physical properties of Riociguat, including solubility and crystalline forms, play a crucial role in its pharmacokinetics and pharmacodynamics. The identification and characterization of Riociguat's crystalline forms, as well as their solvates, contribute to understanding its absorption and bioavailability (Zhou et al., 2017).
Wissenschaftliche Forschungsanwendungen
1. Applications in Cancer Research and Chemotherapy
The compound has been noted for its interactions with hyperthermia and chemotherapy in animal studies. Particularly, it has been highlighted that certain chemotherapeutic drugs, like 1,3-bis(2-chloroethyl)-1-nitrosourea and others, have their antitumor effects significantly potentiated by local hyperthermia, suggesting potential applications in cancer treatment modalities. The discrepancy between in vitro and in vivo findings regarding drug concentration further emphasizes the need for more in vivo studies to define optimum time-dose schedules for clinical trials (Marmor, 1979).
2. Role in Coordination Chemistry and Biological Properties
1,3-Bis(2-aminoethyl)thiourea dihydrochloride has been acknowledged for its extensive applications as ligands in coordination chemistry. The influence of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions, alongside their role in the coordination properties displayed by these ligands, has been a subject of interest. The review emphasizes the versatility of these compounds in forming complex structures and their potential biological applications, indicating a promising interdisciplinary approach (Saeed, Flörke, & Erben, 2014).
3. Chemosensing and Environmental Monitoring
Research has demonstrated that thioureas and their derivatives, which include 1,3-Bis(2-aminoethyl)thiourea dihydrochloride, are significant in the development of chemosensors. These chemosensors are highly sensitive, selective, and simple for detecting various environmental pollutants and analytes. The unique properties of thiourea moieties make them crucial for sensing applications, with potential impacts on monitoring environmental and biological samples (Al-Saidi & Khan, 2022).
Zukünftige Richtungen
Thioureas and their derivatives have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Therefore, the future directions
Eigenschaften
IUPAC Name |
1,3-bis(2-aminoethyl)thiourea;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4S.2ClH/c6-1-3-8-5(10)9-4-2-7;;/h1-4,6-7H2,(H2,8,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTUAZYWJDSJDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)NCCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-aminoethyl)thiourea dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)




![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)